2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide
Description
2-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring linked to a 4-chlorophenyl group, a dihydropyridinone core with methyl substituents, and a 2-fluorophenyl acetamide moiety.
Properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClFN4O3/c1-13-11-14(2)29(12-19(30)26-18-6-4-3-5-17(18)25)23(31)20(13)22-27-21(28-32-22)15-7-9-16(24)10-8-15/h3-11H,12H2,1-2H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBMSHQQSYWOFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2F)C3=NC(=NO3)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClFN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring, the construction of the pyridine ring, and the final coupling to form the acetamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that minimize the use of hazardous reagents and maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are tailored to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the aromatic rings.
Scientific Research Applications
2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biological studies to investigate molecular interactions.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analog, 2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1(2H)-pyridinyl}-N-(4-isopropylphenyl)acetamide (ChemSpider ID: 1260744-08-8), differs only in the acetamide substituent: the target compound features a 2-fluorophenyl group, whereas the analog substitutes a 4-isopropylphenyl group . This variation significantly impacts electronic and steric properties:
- Electron-withdrawing vs. In contrast, the isopropyl group in the analog introduces steric bulk and lipophilicity, which may alter membrane permeability .
- Molecular weight : The target compound (C₂₄H₂₀ClFN₄O₃) has a molecular weight of 490.90 g/mol , while the isopropyl analog (C₂₇H₂₆ClN₄O₃) weighs 513.97 g/mol . The lower weight of the target compound may enhance solubility in aqueous environments .
Functional Group Comparisons
- Oxadiazole ring : Both compounds retain the 1,2,4-oxadiazole moiety linked to a 4-chlorophenyl group, a feature associated with metabolic stability and hydrogen-bonding capacity. This scaffold is common in kinase inhibitors and antimicrobial agents .
- Dihydropyridinone core: The methyl groups at positions 4 and 6 in the dihydropyridinone ring are conserved across analogs, suggesting their role in maintaining conformational rigidity .
NMR Spectral Analysis
Comparative NMR studies of structurally related compounds (e.g., rapamycin analogs) reveal that substituent changes in regions analogous to the acetamide group (e.g., positions 29–36 and 39–44 in Figure 6 of ) induce distinct chemical shifts. For the target compound, the 2-fluorophenyl group would likely perturb chemical environments in these regions, altering δ values for protons near the acetamide linkage. Such shifts could correlate with differential binding interactions in biological assays .
Bioactivity Implications
While bioactivity data for the target compound are absent in the evidence, analogs like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) demonstrate fungicidal activity via inhibition of RNA polymerase . The target’s 2-fluorophenyl group may enhance target specificity compared to oxadixyl’s methoxy-oxazolidinyl moiety, as fluorine’s electronegativity could strengthen hydrogen-bonding interactions with enzymatic active sites .
Table 1: Key Structural and Functional Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
